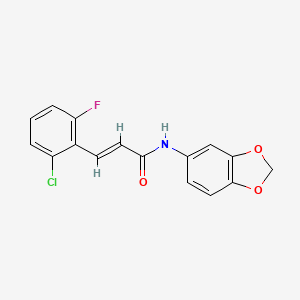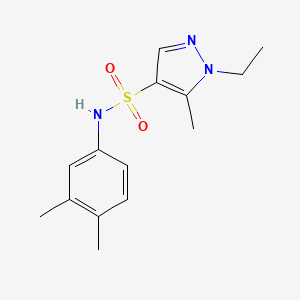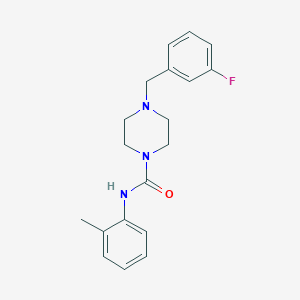
N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as CPTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds, which have shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway, which is involved in the programmed cell death process. In diabetes research, this compound has been shown to increase glucose uptake in cells by activating the AMPK pathway. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways in cells. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One area of research is the development of new derivatives of this compound with improved potency and selectivity for specific signaling pathways. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its high potency and selectivity make it a valuable tool for studying specific signaling pathways in cells. However, further research is needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-chlorobenzylamine with ethyl 2-phenylglyoxylate in the presence of sodium methoxide to form the intermediate product, which is then reacted with sodium azide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-14-9-5-4-8-13(14)10-18-16(23)15(22-11-19-20-21-22)12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCHQSMKSNGEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)

![3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B5335882.png)
![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)

![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)

